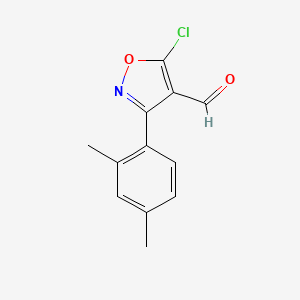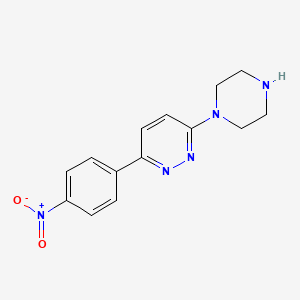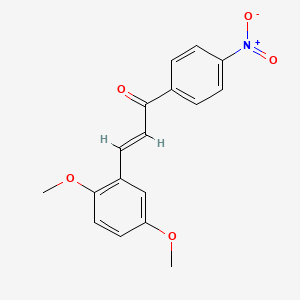
(2E)-1-(2,5-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(2,5-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one, also known as 2E-DMPP, is an organic compound that has recently been studied for its potential applications in the field of scientific research. It is a colorless solid that is insoluble in water, but soluble in organic solvents such as ethanol and acetone. 2E-DMPP is a member of the class of compounds known as propenones, which are compounds containing a prop-2-en-1-one core. This compound has been studied for its potential uses in the field of synthetic organic chemistry, as well as its potential applications in the field of scientific research.
Aplicaciones Científicas De Investigación
(2E)-1-(2,5-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one has been studied for its potential applications in the field of scientific research. It has been used as a reagent in the synthesis of a variety of different compounds, including pharmaceuticals, pesticides, and other organic compounds. It has also been used as a catalyst in the synthesis of a variety of different compounds, including those used in the fields of medicine and biochemistry. Furthermore, (2E)-1-(2,5-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one has been studied for its potential use as a bioactive agent, as it has been shown to have a number of different biological activities, including anticancer, anti-inflammatory, and antioxidant properties.
Mecanismo De Acción
The mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one is not fully understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450 2B6 (CYP2B6), which is involved in the metabolism of a variety of different drugs and other compounds, including those used in the field of medicine and biochemistry. Inhibition of this enzyme can lead to an increase in the bioavailability of certain drugs and other compounds, as well as their efficacy.
Biochemical and Physiological Effects
(2E)-1-(2,5-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one has been shown to have a number of different biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of the enzyme cytochrome P450 2B6 (CYP2B6), which is involved in the metabolism of a variety of different drugs and other compounds, including those used in the field of medicine and biochemistry. In addition, it has been shown to have anticancer, anti-inflammatory, and antioxidant properties in various in vitro and in vivo studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E)-1-(2,5-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one has a number of advantages and limitations for use in lab experiments. One of the main advantages of this compound is its solubility in organic solvents, which makes it easy to work with in the lab. In addition, it is relatively inexpensive and can be easily synthesized using a number of different methods. However, there are also some limitations to its use in the lab. For example, it is not very stable and can decompose over time when exposed to light or heat. In addition, it has a low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for the use of (2E)-1-(2,5-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one in scientific research. One potential direction is the development of novel synthetic methods for the synthesis of this compound, which could lead to more efficient and cost-effective ways to produce it. In addition, further research into its mechanism of action and its biochemical and physiological effects could lead to a better understanding of its potential applications in the field of medicine and biochemistry. Finally, further research into its potential use as a bioactive agent could lead to the development of new drugs and other compounds with improved therapeutic effects.
Métodos De Síntesis
(2E)-1-(2,5-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one can be synthesized through a number of different methods. The most common method is the reaction of 2,5-dichlorobenzyl chloride with 4-methylphenylmagnesium bromide in the presence of a catalytic amount of a base, such as potassium carbonate or potassium hydroxide. This reaction yields a mixture of the desired product and a byproduct, which can be separated by column chromatography. The desired product can then be purified by recrystallization.
Propiedades
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O/c1-11-2-4-12(5-3-11)6-9-16(19)14-10-13(17)7-8-15(14)18/h2-10H,1H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEUERRLXFWMQM-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,5-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethylphenyl)prop-2-en-1-one](/img/structure/B6346271.png)






